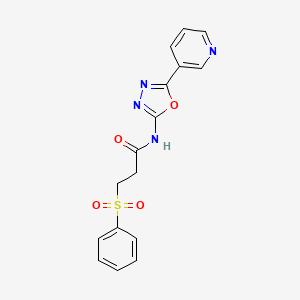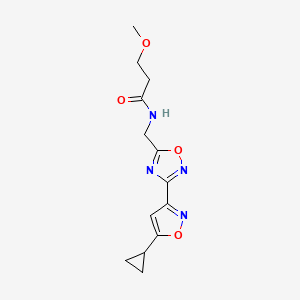
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide, commonly referred to as Mepixanox, is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This, in turn, reduces inflammation and pain.
Biochemical and Physiological Effects
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation, as well as improve mobility and function. Additionally, Mepixanox has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide in lab experiments is its ability to reduce pain and inflammation in animal models. This makes it a useful tool for studying the mechanisms of pain and inflammation, as well as for testing the efficacy of potential pain medications. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions that could be explored in the study of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide. One potential direction is to further investigate the compound's mechanism of action, in order to better understand how it works and how it could be used to develop new pain medications. Additionally, future research could explore the potential use of Mepixanox in other areas, such as the treatment of neurological disorders or cancer. Finally, further studies could be conducted to investigate the safety and efficacy of this compound in human subjects.
Conclusion
In conclusion, N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that has been used in scientific research for various purposes. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it useful in laboratory experiments. While the compound's mechanism of action is not fully understood, it has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Further research is needed to fully understand the compound's potential and to explore its potential use in other areas.
Méthodes De Synthèse
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide involves several steps. The first step involves the reaction of 4-(2-methoxyethyl)piperidine with formaldehyde to yield N-(4-(2-methoxyethyl)piperidin-1-yl)methyl)formamide. This intermediate is then reacted with m-tolylacetic acid to produce N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide. The purity of the compound can be verified using various analytical techniques such as NMR, HPLC, and MS.
Applications De Recherche Scientifique
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide has been used in various scientific research applications. One of the primary uses of this compound is in the study of pain and inflammation. Mepixanox has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-15-4-3-5-17(12-15)13-18(21)19-14-16-6-8-20(9-7-16)10-11-22-2/h3-5,12,16H,6-11,13-14H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUVUACFFSCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)


![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)







